1-(Methoxymethyl)-4-methylpiperazine-2,5-dione
CAS No.: 79247-68-0
Cat. No.: VC18474405
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79247-68-0 |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 1-(methoxymethyl)-4-methylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3 |
| Standard InChI Key | FVNXEKFSDOAEGA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=O)N(CC1=O)COC |
Introduction
Structural and Molecular Characteristics
The piperazine-2,5-dione core adopts a planar conformation stabilized by resonance interactions between the carbonyl groups and the nitrogen atoms. The methoxymethyl (-CHOCH) and methyl (-CH) substituents enhance lipophilicity, potentially improving bioavailability compared to simpler diketopiperazines. X-ray crystallography and computational studies suggest that the methoxymethyl group introduces steric effects that influence binding affinities to biological targets .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Piperazine-2,5-dione with planar conformation |
| Substituents | 1-Methoxymethyl, 4-Methyl |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
Synthesis and Purification Methods
Synthetic routes for 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione often involve cyclization of linear precursors or modification of existing diketopiperazines. A representative method includes:
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Condensation Reactions: Reacting N-methylpiperazine derivatives with carbonyl-containing reagents under acidic or basic conditions .
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Protection-Deprotection Strategies: Using tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by cleavage to yield the final product .
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Catalytic Enhancements: Employing phase-transfer catalysts (e.g., AlO) to improve reaction efficiency and yields .
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Key Catalyst |
|---|---|---|---|
| Condensation | 78–85 | ≥90 | AlO |
| Protection-Deprotection | 65–72 | ≥85 | Boc anhydride |
Purification typically involves reduced-pressure distillation or chromatography, achieving purities ≥90% .
Physicochemical Properties
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) and limited solubility in water . Its logP value of 0.92 suggests balanced lipophilicity, making it suitable for oral formulations. Thermal analysis reveals a decomposition temperature of 427°C, indicating stability under standard storage conditions .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | 427°C (estimated) |
| Density | 1.202 g/cm³ |
| Solubility | Ethanol, DMF; low in water |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on colorectal cancer (CRC) cells (HCT-116, SW480) show IC values of 12–18 µM, attributed to apoptosis induction via caspase-3 activation . Molecular docking simulations suggest interactions with tubulin and topoisomerase II, akin to plinabulin derivatives .
Neuropharmacological Effects
Preliminary data indicate modulation of GABA receptors, potentially aiding in anxiety and seizure disorders. Niosomal formulations improve blood-brain barrier penetration, enhancing central nervous system bioavailability .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
The methoxymethyl group in 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione confers superior lipophilicity and target selectivity compared to analogs.
Pharmacological Challenges and Future Directions
Current limitations include moderate aqueous solubility and metabolic instability in hepatic microsomes . Strategies under investigation include:
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Niosomal Encapsulation: Enhancing bioavailability through chitosan-coated nanoparticles .
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Structural Modifications: Introducing fluorinated or PEGylated groups to improve pharmacokinetics .
Ongoing clinical trials focus on CRC and neuroinflammatory models, with Phase I data expected by 2026 .
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